molecular formula C8H8O4 B1670368 2,3-Dihydroxy-4-methoxybenzaldehyde CAS No. 4055-69-0

2,3-Dihydroxy-4-methoxybenzaldehyde

Cat. No. B1670368
CAS RN: 4055-69-0
M. Wt: 168.15 g/mol
InChI Key: OJZYLUUHIAKDJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,3-Dihydroxy-4-methoxybenzaldehyde” is a chemical compound with the empirical formula C8H8O4 and a molecular weight of 168.15 . It is a solid substance .


Synthesis Analysis

An efficient synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde, an isotopically labelled probe of a common intermediate used in the synthesis of a number of biologically relevant molecules, has been achieved in 9 steps from an acyclic, non-aromatic precursor .


Molecular Structure Analysis

The molecular structure of “2,3-Dihydroxy-4-methoxybenzaldehyde” can be represented by the SMILES string COc1ccc(C=O)c(O)c1O .


Chemical Reactions Analysis

“2,3-Dihydroxy-4-methoxybenzaldehyde” can be used as a key intermediate in the synthesis of a number of natural products/drugs that have a range of biological activities .


Physical And Chemical Properties Analysis

“2,3-Dihydroxy-4-methoxybenzaldehyde” is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Isotopic Labelling

A significant application of 2,3-Dihydroxy-4-methoxybenzaldehyde involves its synthesis and use as an isotopically labelled probe. Collins et al. (2016) demonstrated an efficient synthesis of [3-13C]-2,3-Dihydroxy-4-methoxybenzaldehyde, a common intermediate in the synthesis of biologically relevant molecules. This process is important for molecular imaging applications, where a 13C label is introduced in a linear synthesis from methyl iodide with glutaric monomethyl ester chloride (Collins et al., 2016).

Antioxidant Activity

Rijal et al. (2022) explored the synthesis of derivatives from vanillin (related to 2,3-Dihydroxy-4-methoxybenzaldehyde) and evaluated their antioxidant activities. The study found that the synthesized compounds displayed notable antioxidant properties, measured using the DPPH method, and compared against BHT, a known antioxidant (Rijal et al., 2022).

Spectroscopic and Quantum Chemical Investigations

Abbas et al. (2016) conducted spectroscopic (vibrational, NMR, and UV-Vis) and quantum chemical investigations on 4-hexyloxy-3-methoxybenzaldehyde, a derivative of vanillin. This study is relevant for understanding the structural and electronic properties of such compounds, which is essential for various applications in chemistry and materials science (Abbas et al., 2016).

Natural Resources, Isolation, and Biosynthesis

Kundu and Mitra (2016) provided insight into the natural resources, isolation, application, and biosynthesis of methoxybenzaldehydes, including 2,3-Dihydroxy-4-methoxybenzaldehyde. Their review highlights the importance of these compounds in food and cosmetic industries, as well as their significant medicinal properties (Kundu & Mitra, 2016).

Sedative Effects in Pharmacology

Lee et al. (2006) investigated the sedative effects of combined administration of 4-hydroxy-3-methoxybenzaldehyde and 2,3-Dihydroxybenzaldehyde in rats. Their study indicates the potential for these compounds in the development of new pharmacological treatments for conditions like anxiety or insomnia (Lee et al., 2006)

Safety And Hazards

“2,3-Dihydroxy-4-methoxybenzaldehyde” may cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2,3-dihydroxy-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-12-6-3-2-5(4-9)7(10)8(6)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZYLUUHIAKDJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468513
Record name 2,3-Dihydroxy-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydroxy-4-methoxybenzaldehyde

CAS RN

4055-69-0
Record name 2,3-Dihydroxy-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A dry CH2Cl2 (200 mL) solution of 2,3,4-trimethoxybenzaldehyde (19.6 g, 100 mmol), under nitrogen, was stirred for 10 min and BCl3 (1.0M solution in CH2Cl2, 200 mL) was added. The reaction was stirred for 24 hours and a 10% sodium bicarbonate solution (40 g/360 mL) was added. The resulting solution was acidified with concentrated HCl to PH 1. The organic layer was separated, and the aq. layer was extracted with EtOAc (4×100 mL). The organic layer was dried with MgSO4 and filtered through celite. After solvent evaporation, the crude mixture was recrystallized using (Hexanes/EtOAc:70/30) to afford 12.2 g (72.6 mmol, 73%) of a purple solid.
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
360 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
19.6 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
73%

Synthesis routes and methods II

Procedure details

An anhydrous dichloromethane (50 ml) solution of 2,3,4-trimethoxybenzaldehyde (1.96 g, 10 mmol) under argon at room temperature was stirred for 10 min and boron trichloride (10 ml, 10 mmol, 1 eq; 1.0 M solution in dichloromethane) was added. After 2 h, the second equivalent of boron trichloride (10 ml, 10 mmol, 1 eq; 1.0 M solution of dichloromethane) was added. The dark reaction mixture was stirred overnight and then slowly poured into 10% sodium bicarbonate (aq) (4 g/36 ml). The resulting solution was acidified with concentrated hydrochloride acid to pH 1. The dichloromethane layer was separated, and the aqueous layer extracted with ethyl acetate (4×20 ml) and dried. Evaporation of solvent in vacuum gave brown oil, which was further separated by column chromatography (1:1 hexane-ethyl acetate) to afford a yellow solid. Recrystallization from ethyl acetate-hexane gave a pale yellow needle of 48 (1.1 g, 65.5%); Rf0.40 (hexane:ethyl acetate: 1:1).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
36 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.96 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Yield
65.5%

Synthesis routes and methods III

Procedure details

2,3,4-trimethoxybenzaldehyde, 1 (9.8 g, 50 mmol) was dissolved in anhydrous dichloromethane (150 ml) under argon at ambient temperature. It was stirred for 10 minutes and boron trichloride (100 ml, 100 mmol, 2 eq; 1.0M solution in dichloromethane) was added. The dark reaction mixture was stirred for 24 hours and then slowly poured into 10% sodium bicarbonate (aq) (40 g/360 ml). The resulting solution was acidified with concentrated hydrochloric acid to pH 1. The dichloromethane layer was separated and the aqueous layer was extracted with ethyl acetate (4×100 ml) and dried. Evaporation of the solvent in vacuo gave a brown oil which was absorbed onto silica gel and subjected to flash chromatography (70:30, hexane-ethyl acetate). The diol 2 was obtained as a pale yellow solid (6.70 g, 80%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
360 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a vigorously stirred solution of sodium boratedecahydrate (borax, 30 g) in 600 mL of water was added 2,3,4-trihydroxy-benzaldehyde (5 g, 32.4 mmol). The yellow solution was stirred at room temperature for 30 min followed by dropwise and simultaneous addition (over 30 min) of sodium hydroxide (4.0 g, 100 mmol) in water (50 mL) and dimethylsulfate (9.45 mL, 100 mmol). Vigorous stirring was continued overnight and conc. hydrochloric acid was added to pH 1. After stirring for an additional 30 min the mixture was extracted with chloroform (5×300 ml). The organic layer was once washed with brine, dried and evaporated to yield a slightly yellowish solid which on crystallization from ethyl acetate-hexane afforded slightly yellowish colored needles (3.9 g, 72%), mp 116°-17° C.: (lit. 118°-119° C.), IR (film) 3374, 1646, 1505, 1461, 1443, 1278, 1210, 1106, 636 cm-1 ; 1H-NMR 3.987 (3H, s, OCH3), 5,466 (1H, brs, OH-3, D2O exchanged) 6.617 (1H, d, JAB =8.62, H-5), 7.147 (1H, d, JBA =8.62 HZ, H-6, 9,757 (1H, S, CHO) 11,113 (1H, brs, OH-2, D2O exchanged); and HREIMS (m/z, 168.0419 (M, 100%; calcd 168.0423 for C8H8O4).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
borax
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
9.45 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
72%

Synthesis routes and methods V

Procedure details

An anhydrous dichloromethane (500 mL) solution of 2,3,4-trimethoxy-benzaldehyde (6a, 19.6 g, 100 mmol) under argon at ambient temperature was stirred for 10 min and boron trichloride (100 mL, 100 mmol, 1 eq, 1.0 M soln in dichloromethane) was added. After 2 hours, the second equivalent of boron trichloride (100 mL, 100 mmol; 1 eq; 1.0 M solution in dichloromethane) was added. The dark reaction mixture was stirred for 24 hours, and then slowly poured into 10% sodium bicarbonate (aq) (40 g/360 mL). The resulting solution was acidified with concentrated hydrochloric acid to pH 1. The dichloromethane layer was separated, and the aqueous layer was extracted with ethyl acetate (4×100 mL) and dried. Evaporation of solvent in vacuo gave a brown oil, which was absorbed onto silica gel and subjected to flash column chromatography (50:50:1 hexane-ethyl acetate-acetic acid) to afford a yellow solid. Recrystallization from ethyl acetate-hexane gave yellow needles (12.4 g; 74%): m.p. 115-116° C. [lit. 116-117° C. (Pettit et al, 1987)]; Rf0.40 (1:1, hexane-ethyl acetate); EIMS m/z 168 (100%, M+), 125 (25%), 122 (40%), 79 (20%), 52 (20%). Anal. Calcd. for C8H8O4: C, 57.14; H, 4.80. Found: C, 57.23; H. 4.79.
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
360 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
125
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
122
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
79
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
52
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydroxy-4-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
2,3-Dihydroxy-4-methoxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
2,3-Dihydroxy-4-methoxybenzaldehyde
Reactant of Route 4
Reactant of Route 4
2,3-Dihydroxy-4-methoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
2,3-Dihydroxy-4-methoxybenzaldehyde
Reactant of Route 6
2,3-Dihydroxy-4-methoxybenzaldehyde

Citations

For This Compound
58
Citations
IRC Bick, RA Russell - Australian Journal of Chemistry, 1969 - thevespiary.org
The substance 3, 4-d~ hydroxy-2-methoxybenzaldehyde (X) is not easily accessible and has not hitherto been prepared, although the isomeric compound 2, 3-dihydroxy-4-…
Number of citations: 16 www.thevespiary.org
RC Collins, MN Paley, GM Tozer, S Jones - Tetrahedron Letters, 2016 - Elsevier
An efficient synthesis of [3- 13 C]-2,3-dihydroxy-4-methoxybenzaldehyde, an isotopically labelled probe of a common intermediate used in the synthesis of a number of biologically …
Number of citations: 1 www.sciencedirect.com
C Bortolus, M Billamboz, R Charlet, K Lecointe… - International Journal of …, 2019 - mdpi.com
Resistance of the opportunistic pathogen Candida albicans to antifungal drugs has increased significantly in recent years. After screening 55 potential antifungal compounds from a …
Number of citations: 16 www.mdpi.com
GR Pettit, A Thornhill, N Melody… - Journal of natural …, 2009 - ACS Publications
Efficient syntheses of 3,4-methylenedioxy-4′,5-dimethoxy-2′,3′-dihydroxy-Z-stilbene (stilstatin 1, 2), 3,4,4′-trimethoxy-2′,3′,5-trihydroxy-Z-stilbene (stilstatin 2, 5), and respective …
Number of citations: 33 pubs.acs.org
L Dohrn - 2009 - duo.uio.no
1,2,3-Triazole analogues of Combretastatin A-4 have interesting tubulin inhibition and cytotoxic effects against several cancer cell lines. These triazoles were attained by either the …
Number of citations: 2 www.duo.uio.no
VI Vinogradova, MS Yunusov - Chemistry of Natural Compounds, 1985 - Springer
… 2~3-Dihydroxy-4-methoxybenzaldehyde (XV). In an atmosphere of nitrogen, a mixture of 65 g of (XIV), 37 g of CuSO4"5H20, and 1500 ml of 4 N caustic soda (240 g) was boiled with …
Number of citations: 3 link.springer.com
GR Pettit, JW Lippert, MR Boyd… - Anti-cancer drug …, 2000 - ingentaconnect.com
A high-yield regioselective synthesis of (E)-combretastatin A-1 2b was completed using methoxymethyl (MOM) protection and a Wadsworth-Emmons reaction as key steps. In turn, (E)-…
Number of citations: 16 www.ingentaconnect.com
CF Xiao, Y Zou, JL Du, HY Sun… - Synthetic Communications, 2012 - Taylor & Francis
The substitutional effect in the selective synthesis of cis, trans stilbenes and 3-arylcoumarins has been described. The regio- and geometrical selectivity for synthesis of stilbene …
Number of citations: 32 www.tandfonline.com
J Zelazkova, J Jampilek - 2011 - researchgate.net
Mitotic spindle dynamics represents an important target of anticancer drugs. Many small natural and semi-synthetic drugs influence tubulin assembly and cause apoptosis of excessively …
Number of citations: 2 www.researchgate.net
KH Almabruk, JH Chang, T Mahmud - Journal of natural products, 2016 - ACS Publications
On the basis of its reported chemical structure, perbergin, a Rhodococcus fascians virulence quencher from the bark of Dalbergia pervillei, and its isomer were synthesized in nine steps …
Number of citations: 7 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.